REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].O[C:17]1[CH:26]=[C:25]2[C:20]([CH:21]=[CH:22][CH:23]=[N:24]2)=[CH:19][CH:18]=1>N1C=CC=CC=1>[O:6]([C:17]1[CH:26]=[C:25]2[C:20]([CH:21]=[CH:22][CH:23]=[N:24]2)=[CH:19][CH:18]=1)[S:3]([C:2]([F:15])([F:14])[F:1])(=[O:5])=[O:4]
|
Name
|
|
Quantity
|
28.5 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C=CC=NC2=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
ice
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled on ice
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 500 mL of ether
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed once with water and once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica gel (1:1 ethyl acetate/hexanes)
|
Type
|
CUSTOM
|
Details
|
crystallized from hot hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)C1=CC=C2C=CC=NC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |